

Application Note: NMR Spectroscopic Characterization of 2-Ethyl-3-methoxypyrazine-d5

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Compound of Interest

Compound Name: **2-Ethyl-3-methoxypyrazine-d5**

Cat. No.: **B12368157**

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Abstract

This document provides a detailed protocol for the characterization of the isotopically labeled compound **2-Ethyl-3-methoxypyrazine-d5** using Nuclear Magnetic Resonance (NMR) spectroscopy. The methods outlined herein are essential for verifying the identity, structure, and isotopic enrichment of this compound, which is valuable as an internal standard in quantitative analyses or as a tracer in metabolic studies. This note includes comprehensive experimental procedures for ¹H and ¹³C NMR, along with data interpretation and visualization of the experimental workflow.

1. Introduction

2-Ethyl-3-methoxypyrazine is a naturally occurring compound found in a variety of foods and beverages, contributing to their characteristic aromas.^{[1][2]} In the pharmaceutical and flavor industries, pyrazine derivatives are of significant interest.^[2] The deuterated analog, **2-Ethyl-3-methoxypyrazine-d5**, where the five protons of the ethyl group are replaced by deuterium, serves as an excellent internal standard for mass spectrometry-based quantification, given its chemical similarity to the parent compound and distinct mass.^[3]

NMR spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules.^{[4][5]} For isotopically labeled compounds, NMR not only confirms the molecular structure but also verifies the position and extent of isotopic labeling.^[6]

[7] This application note details the protocols for acquiring and interpreting ^1H and ^{13}C NMR spectra to confirm the successful deuteration of the ethyl group in **2-Ethyl-3-methoxypyrazine-d5**.

2. Experimental Protocols

2.1 Materials and Equipment

- Sample: **2-Ethyl-3-methoxypyrazine-d5**
- NMR Solvent: Chloroform-d (CDCl_3), with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
- Equipment: 5 mm NMR tubes, volumetric flasks, pipettes.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

2.2 Sample Preparation Protocol

- Accurately weigh 5-10 mg of **2-Ethyl-3-methoxypyrazine-d5**.
- Dissolve the sample in approximately 0.6 mL of CDCl_3 in a clean, dry vial.
- Ensure the sample is fully dissolved by gentle vortexing.
- Transfer the solution into a 5 mm NMR tube.
- Cap the NMR tube and carefully place it in the NMR spectrometer's autosampler or manual insertion port.

2.3 NMR Data Acquisition

2.3.1 ^1H NMR Spectroscopy

- Pulse Program: A standard single-pulse sequence (e.g., ' zg30' on Bruker instruments).
- Solvent: CDCl_3

- Temperature: 298 K
- Spectral Width: -2 to 12 ppm
- Number of Scans: 16
- Relaxation Delay (d1): 2 seconds
- Acquisition Time: ~4 seconds
- Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm).

2.3.2 $^{13}\text{C}\{^1\text{H}\}$ NMR Spectroscopy

- Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).
- Solvent: CDCl_3
- Temperature: 298 K
- Spectral Width: 0 to 200 ppm
- Number of Scans: 1024
- Relaxation Delay (d1): 2 seconds
- Acquisition Time: ~1.5 seconds
- Processing: Apply an exponential window function with a line broadening of 1.0 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl_3 solvent peak ($\delta = 77.16$ ppm).

3. Results and Data Analysis

The key to characterizing **2-Ethyl-3-methoxypyrazine-d5** is to compare its NMR spectra with those of its non-deuterated counterpart. The deuteration at the ethyl group leads to predictable and distinct changes in both the ¹H and ¹³C NMR spectra.

3.1 ¹H NMR Spectral Analysis

In the ¹H NMR spectrum of **2-Ethyl-3-methoxypyrazine-d5**, the signals corresponding to the ethyl group protons are expected to be absent. The spectrum will be simplified, showing only the signals for the methoxy protons and the two pyrazine ring protons.

Table 1: Comparison of ¹H NMR Data for 2-Ethyl-3-methoxypyrazine and its d5-analog in CDCl₃.

Protons	2-Ethyl-3-methoxypyrazine ¹ H Chemical Shift (δ) ppm ^[8]	Expected		2-Ethyl-3-methoxypyrazine-d5 ¹ H Chemical Shift (δ) ppm	Multiplicit y		Integration n
		Multiplicit y	Integration n		Multiplicit y	Integration n	
Pyrazine-H	8.02 - 7.92	m	2H	8.02 - 7.92	m	2H	
Methoxy (-OCH ₃)	3.97	s	3H	3.97	s	3H	
Methylene (-CH ₂ -)	2.81	q	2H	Absent	-	-	
Methyl (-CH ₃)	1.27	t	3H	Absent	-	-	

m = multiplet, s = singlet, q = quartet, t = triplet

3.2 ¹³C NMR Spectral Analysis

In the proton-decoupled ^{13}C NMR spectrum, the signals for the ethyl carbons (C-d_2 and C-d_3) will be present but will appear as multiplets due to coupling with deuterium (which has a spin $I=1$). This C-D coupling results in a characteristic splitting pattern (a 1:2:3:2:1 quintet for $-\text{CD}_2-$ and a 1:3:6:7:6:3:1 septet for $-\text{CD}_3$) and often a lower signal intensity compared to the protonated carbons.

Table 2: Comparison of ^{13}C NMR Data for 2-Ethyl-3-methoxypyrazine and its d5-analog in CDCl_3 .

Carbon	2-Ethyl-3-methoxypyrazine ^{13}C Chemical Shift (δ) ppm[8]	Expected 2-Ethyl-3-methoxypyrazine-d5 ^{13}C Chemical Shift (δ) ppm	Expected Multiplicity
C=N (ring)	158.54	~158.5	Singlet
C-O (ring)	149.17	~149.2	Singlet
C-H (ring)	138.02	~138.0	Singlet
C-H (ring)	135.53	~135.5	Singlet
Methoxy (-OCH ₃)	53.43	~53.4	Singlet
Methylene (-CH ₂ -)	25.69	~25.7	Multiplet (due to C-D coupling)
Methyl (-CH ₃)	11.37	~11.4	Multiplet (due to C-D coupling)

4. Visualizations

The following diagrams illustrate the molecular structures and the general workflow for the NMR characterization process.

Structures

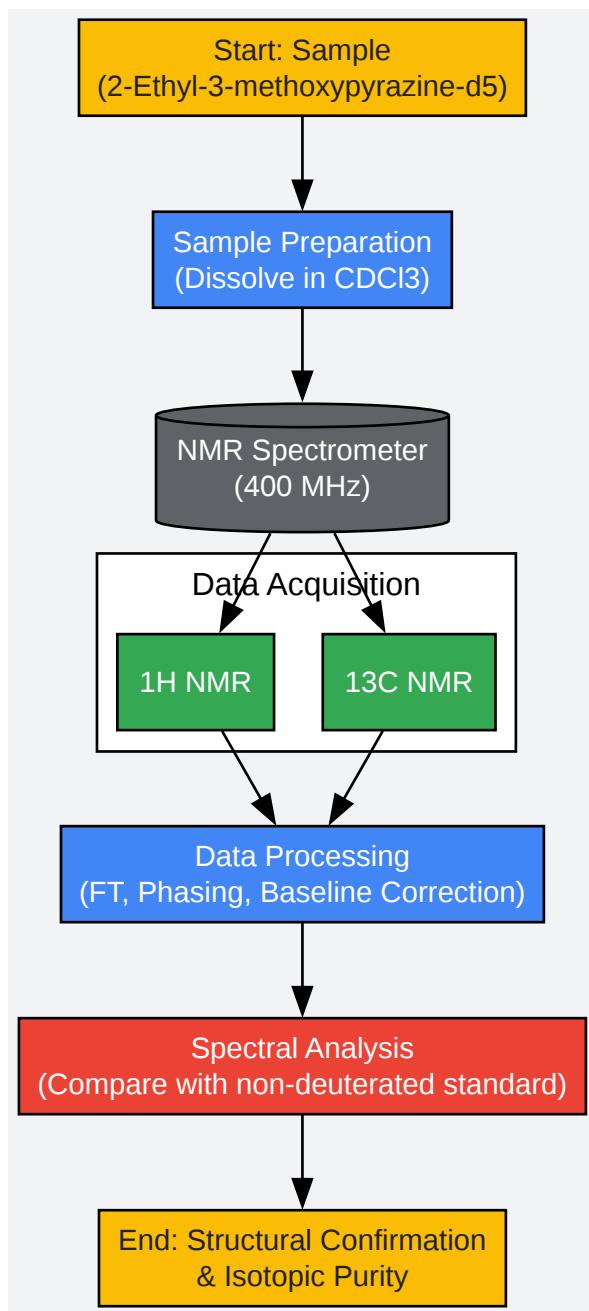
2-Ethyl-3-methoxypyrazine
C₇H₁₀N₂O

Isotopic Labeling

2-Ethyl-3-methoxypyrazine-d5
C₇H₅D₅N₂O

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Caption: Molecular structures of 2-Ethyl-3-methoxypyrazine and its d5 isotopologue.



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Caption: Experimental workflow for NMR characterization of **2-Ethyl-3-methoxypyrazine-d5**.

5. Conclusion

NMR spectroscopy is an indispensable tool for the structural verification of isotopically labeled compounds like **2-Ethyl-3-methoxypyrazine-d5**. The protocols and expected data presented in this application note provide a robust framework for researchers to confirm the identity and

successful deuteration of the target molecule. The absence of ethyl proton signals in the ¹H NMR spectrum and the characteristic multiplet patterns for the ethyl carbons in the ¹³C NMR spectrum serve as definitive evidence of isotopic labeling. This confirmation is critical for the confident use of such standards in quantitative and metabolic research.

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